molecular formula C17H16BrClN2O3 B11536398 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11536398
M. Wt: 411.7 g/mol
InChI Key: QJGWZKPLIKLSOO-KEBDBYFISA-N
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Description

2-(2-Bromo-4-chlorophenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromo-chlorophenoxy group and an ethoxyphenylmethylidene moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-bromo-4-chlorophenol and ethyl bromoacetate.

    Formation of Intermediate: The initial step involves the reaction of 2-bromo-4-chlorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 2-(2-bromo-4-chlorophenoxy)acetic acid ethyl ester.

    Hydrazide Formation: The ester is then converted to the corresponding hydrazide by reacting with hydrazine hydrate.

    Schiff Base Formation: Finally, the hydrazide is condensed with 4-ethoxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the hydrazide group.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is studied for its potential as an antimicrobial agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its anti-inflammatory and anticancer activities, with studies focusing on its mechanism of action and efficacy in various disease models.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-chlorophenoxy)acetohydrazide: A simpler analog without the ethoxyphenylmethylidene group.

    4-Ethoxybenzaldehyde derivatives: Compounds with similar aldehyde groups but different substituents on the aromatic ring.

Uniqueness

The uniqueness of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both bromo and chloro substituents, along with the ethoxyphenylmethylidene moiety, provides a versatile platform for further functionalization and application in various research fields.

This detailed overview highlights the significance of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide in scientific research and its potential applications across different domains

Properties

Molecular Formula

C17H16BrClN2O3

Molecular Weight

411.7 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenoxy)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C17H16BrClN2O3/c1-2-23-14-6-3-12(4-7-14)10-20-21-17(22)11-24-16-8-5-13(19)9-15(16)18/h3-10H,2,11H2,1H3,(H,21,22)/b20-10+

InChI Key

QJGWZKPLIKLSOO-KEBDBYFISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br

Origin of Product

United States

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